molecular formula C17H28N2O6 B5116674 oxalic acid;N'-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine

oxalic acid;N'-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine

Cat. No.: B5116674
M. Wt: 356.4 g/mol
InChI Key: BXFWUSHXXNRKNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxalic acid;N’-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine is a complex organic compound that combines the properties of oxalic acid and a diamine derivativeIt is a white crystalline solid that forms a colorless solution in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;N’-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine typically involves multiple steps:

  • Preparation of Oxalic Acid: : Oxalic acid can be synthesized through the oxidation of carbohydrates or glucose using nitric acid. Industrially, it is produced by the oxidation of ethylene glycol with nitric acid .

  • Synthesis of Diamine Derivative: : The diamine derivative can be synthesized by reacting 2,4,6-trimethylphenol with ethylene oxide to form 2-(2,4,6-trimethylphenoxy)ethanol. This intermediate is then reacted with ethylene diamine to form N’-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine.

  • Combination with Oxalic Acid: : The final step involves reacting the synthesized diamine derivative with oxalic acid to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using the above-mentioned steps, with optimization for yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and ethoxy groups.

    Reduction: Reduction reactions may target the oxalic acid moiety, converting it to glycolic acid.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkoxides, amines.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of glycolic acid or other reduced derivatives.

    Substitution: Formation of substituted ethers or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for enzymes that interact with oxalic acid or diamine derivatives.

    Bioconjugation: Utilized in the conjugation of biomolecules for research purposes.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Diagnostic Tools: Used in the development of diagnostic assays.

Industry

    Polymer Production: Employed in the synthesis of specialized polymers with unique properties.

    Material Science: Used in the development of advanced materials with specific functionalities.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Molecular Targets: It can interact with enzymes, receptors, and other proteins, altering their activity.

    Pathways Involved: The compound may influence metabolic pathways involving oxalic acid or diamine derivatives, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Oxalyl Chloride: A derivative of oxalic acid used in organic synthesis.

    Disodium Oxalate: A salt of oxalic acid with applications in analytical chemistry.

    Calcium Oxalate: A naturally occurring compound found in plants and used in various industrial applications.

Uniqueness

Oxalic acid;N’-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine is unique due to its combination of oxalic acid and a diamine derivative with a trimethylphenoxy group. This unique structure imparts specific chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

oxalic acid;N'-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2.C2H2O4/c1-12-10-13(2)15(14(3)11-12)19-9-8-18-7-6-17-5-4-16;3-1(4)2(5)6/h10-11,17H,4-9,16H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFWUSHXXNRKNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCCOCCNCCN)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.